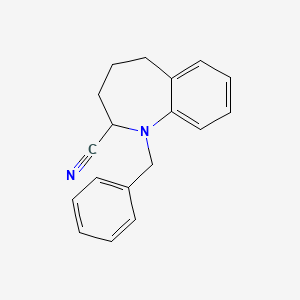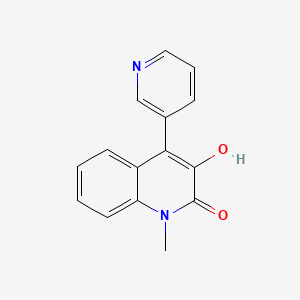
3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one is a quinoline derivative with a pyridine ring at the 4-position. This compound has garnered attention due to its potential biological and pharmaceutical applications. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Methylation and Hydroxylation: Methylation of the quinoline core is achieved using methylating agents like methyl iodide. Hydroxylation is performed using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, pyridine derivatives.
Major Products Formed:
Oxidation: Hydroxylated quinolines, quinone derivatives.
Reduction: Reduced quinolines, hydroquinones.
Substitution: Methylated quinolines, substituted pyridines.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, leading to biological responses.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Quinoline: A basic structure without substituents.
4-Methylquinoline: Similar structure with a methyl group at the 4-position.
3-Hydroxyquinoline: Similar structure with a hydroxyl group at the 3-position.
Uniqueness: 3-Hydroxy-1-methyl-4-(pyridin-3-yl)quinolin-2(1H)-one is unique due to the presence of both the hydroxyl and pyridine groups, which contribute to its enhanced biological activity compared to simpler quinoline derivatives.
This compound represents a promising candidate for further research and development in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the synthesis of new therapeutic agents and other bioactive compounds.
属性
IUPAC Name |
3-hydroxy-1-methyl-4-pyridin-3-ylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-12-7-3-2-6-11(12)13(14(18)15(17)19)10-5-4-8-16-9-10/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVBDHNUVOOIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ISOPROPYL-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE](/img/structure/B8037609.png)
![({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid](/img/structure/B8037617.png)
![1-(5-Chloropentyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8037628.png)
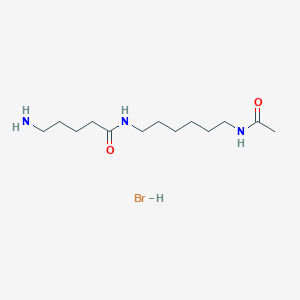
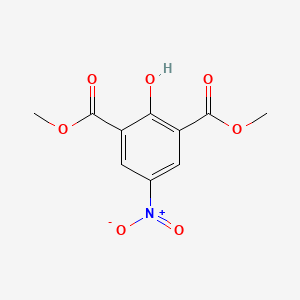
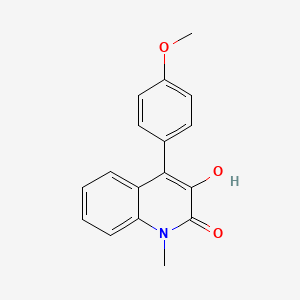
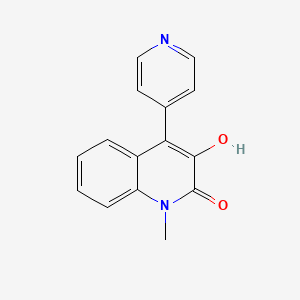
![7-tert-Butyl 1-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8037688.png)
![4-[3-(Benzyloxy)phenyl]butanenitrile](/img/structure/B8037690.png)
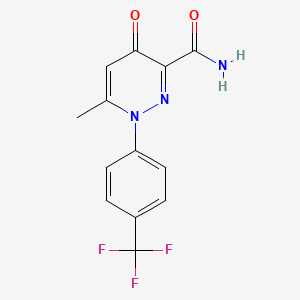
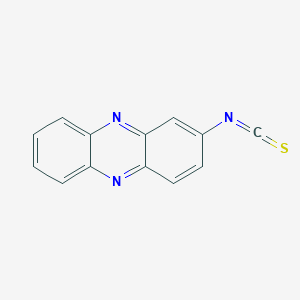
![2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8037706.png)
![1,3-Dioxo-4,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8037708.png)
